N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
CAS No.: 941961-50-8
Cat. No.: VC7655298
Molecular Formula: C13H15N3O3
Molecular Weight: 261.281
* For research use only. Not for human or veterinary use.
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide - 941961-50-8](/images/structure/VC7655298.png)
Specification
CAS No. | 941961-50-8 |
---|---|
Molecular Formula | C13H15N3O3 |
Molecular Weight | 261.281 |
IUPAC Name | N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Standard InChI | InChI=1S/C13H15N3O3/c1-3-5-11(17)14-13-16-15-12(19-13)9-6-4-7-10(8-9)18-2/h4,6-8H,3,5H2,1-2H3,(H,14,16,17) |
Standard InChI Key | JHMRJONWOQZRCU-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide has the molecular formula C₁₃H₁₅N₃O₃ and a molecular weight of 261.28 g/mol. Its structure consists of:
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A 1,3,4-oxadiazole heterocyclic core, a five-membered ring containing two nitrogen atoms and one oxygen atom.
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A 3-methoxyphenyl group attached to the 5-position of the oxadiazole ring, introducing aromaticity and electron-donating effects.
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A butanamide substituent (-NH-C(=O)-CH₂CH₂CH₃) at the 2-position of the oxadiazole, contributing hydrophobicity and hydrogen-bonding capacity .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 1,3,4-oxadiazoles typically involves cyclization of diacylhydrazides. For N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide, a plausible route includes:
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Formation of 3-Methoxybenzohydrazide: Reacting 3-methoxybenzoic acid with hydrazine hydrate.
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Acylation with Butyryl Chloride: Treating the hydrazide with butyryl chloride to form N'-butyryl-3-methoxybenzohydrazide.
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Cyclization: Using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to induce cyclodehydration, yielding the 1,3,4-oxadiazole ring .
Physicochemical Properties
Partition Coefficients and Solubility
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logP: Estimated at 3.2–3.8, indicating moderate lipophilicity suitable for membrane permeability .
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Aqueous Solubility: Predicted to be low (~0.1 mg/mL) due to the hydrophobic butanamide and aromatic groups .
Hydrogen Bonding and Polarity
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Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 5 acceptors (oxadiazole N/O, amide O, methoxy O) .
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Polar Surface Area (PSA): ~80 Ų, suggesting moderate blood-brain barrier penetration potential .
Comparative Analysis with Structural Analogs
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